3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
This compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, an ethoxyphenyl group, an oxadiazol ring, and a triazolopyrimidinone ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis of this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions, while the oxadiazol and triazolopyrimidinone rings could participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Researchers have studied similar triazolopyrimidine compounds, exploring various synthetic routes and structural analyses. For instance, Wu et al. (2022) synthesized a structurally related compound and analyzed its molecular structure, spectroscopic properties, and interactions with proteins using X-ray crystallography and density functional theory (DFT) calculations (Wu et al., 2022).
Antimicrobial Activity
- Compounds with structural similarities have been explored for their antimicrobial properties. Bektaş et al. (2007) synthesized a range of 1,2,4-triazole derivatives and tested them for antimicrobial activities, noting moderate to good activity against various microorganisms (Bektaş et al., 2007).
Potential Pharmaceutical Applications
- The structural and functional aspects of related compounds have been studied for their pharmaceutical potential. For example, El-Essawy et al. (2007) investigated novel compounds for their antiviral activity against hepatitis B virus, showing moderate activities (El-Essawy et al., 2007).
Molecular Docking Studies
- Molecular docking studies, as conducted by Wu et al. (2021), have been used to investigate the interaction of similar compounds with proteins, providing insights into potential therapeutic applications (Wu et al., 2021).
Antihypertensive Properties
- Keshari et al. (2020) synthesized derivatives of oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one and demonstrated significant reduction in mean arterial blood pressure, indicating potential as antihypertensive agents (Keshari et al., 2020).
Anticancer and Anti-inflammatory Activity
- Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, with some compounds showing promising results (Rahmouni et al., 2016).
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7O3/c1-2-32-16-9-7-14(8-10-16)20-25-18(33-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-15-5-3-4-6-17(15)23/h3-10,13H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNMUTCNDXKJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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